An In-depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(2-Phenoxyethoxy)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Phenoxyethoxy)aniline is a unique bifunctional organic molecule that incorporates an aniline moiety, a key pharmacophore in numerous bioactive compounds, with a flexible phenoxyethoxy side chain. This structural combination offers a versatile scaffold for chemical modification, making it a molecule of significant interest in medicinal chemistry and materials science. The aniline core provides a reactive site for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, while the ether linkage and terminal phenyl group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and potential for intermolecular interactions.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, and potential applications of 3-(2-Phenoxyethoxy)aniline, designed to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79808-16-5 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂ | [1][] |
| Molecular Weight | 229.27 g/mol | [1][] |
| Appearance | Predicted to be a solid at room temperature | [1] |
| Predicted XlogP | 3.1 | [3] |
| Predicted Hydrogen Bond Donors | 1 | [4] |
| Predicted Hydrogen Bond Acceptors | 3 | [3][4] |
| Predicted Rotatable Bond Count | 4 | [3][4] |
Note: The XlogP value suggests a moderate level of lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the nitrogen atom) indicates the potential for forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets.
Proposed Synthesis Pathway
A robust and versatile synthesis of 3-(2-Phenoxyethoxy)aniline can be envisioned through a two-step process, leveraging two of the most fundamental reactions in organic chemistry: the Williamson ether synthesis and the reduction of a nitroaromatic compound. This pathway offers high potential for yield and purity and utilizes readily available starting materials.
Step 1: Williamson Ether Synthesis of 1-Nitro-3-(2-phenoxyethoxy)benzene
The initial step involves the formation of the ether linkage via a Williamson ether synthesis.[5][6][7] This reaction proceeds through an SN2 mechanism where the phenoxide, generated in situ from 3-nitrophenol, acts as a nucleophile, attacking the primary alkyl halide, 2-phenoxyethyl bromide.[5][6]
Experimental Protocol:
-
To a stirred solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 eq) as the base.
-
Heat the mixture to reflux to ensure the formation of the potassium salt of 3-nitrophenol.
-
To the refluxing mixture, add a solution of 2-phenoxyethyl bromide (1.1 eq) in the same solvent dropwise over a period of 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-nitro-3-(2-phenoxyethoxy)benzene.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic hydroxyl group of 3-nitrophenol without causing unwanted side reactions. A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Reactant Stoichiometry: A slight excess of the alkyl halide is used to ensure complete consumption of the more valuable 3-nitrophenol.
-
Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of 1-Nitro-3-(2-phenoxyethoxy)benzene to 3-(2-Phenoxyethoxy)aniline
The final step is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic chemistry and can be achieved using various reagents.[8][9] A common and effective method is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.[8] Alternatively, catalytic hydrogenation offers a cleaner workup.[8][9]
Experimental Protocol (using SnCl₂·2H₂O):
-
Dissolve the purified 1-nitro-3-(2-phenoxyethoxy)benzene (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-Phenoxyethoxy)aniline.
-
Further purification can be achieved by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines. It is effective and relatively inexpensive.
-
Acidic Medium: The reaction is typically carried out in a strong acidic medium (HCl) to facilitate the reduction process.
-
Workup: Neutralization is a critical step to deprotonate the anilinium salt formed during the reaction, allowing for the extraction of the free aniline into an organic solvent.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(2-Phenoxyethoxy)aniline are not widely published, its expected spectroscopic features can be predicted based on its structural components.[10]
¹H NMR Spectroscopy:
-
Aromatic Protons: The spectrum would show complex multiplets in the aromatic region (δ 6.5-7.5 ppm). The protons on the aniline ring would likely appear at slightly higher field (more shielded) compared to the protons on the terminal phenyl ring due to the electron-donating effect of the amino group.
-
Methylene Protons: Two distinct triplets would be expected for the two methylene groups of the ethoxy linker, likely in the range of δ 4.0-4.5 ppm. The triplet adjacent to the phenoxy group would be expected at a slightly higher chemical shift than the one adjacent to the aniline ring's ether oxygen.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons would be observed, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) would be present. The carbon atoms attached to the oxygen and nitrogen atoms would be deshielded and appear at lower field.
-
Methylene Carbons: Two signals for the methylene carbons of the ethoxy bridge would be expected in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two characteristic sharp peaks for the symmetric and asymmetric N-H stretching of the primary amine would be expected in the region of 3300-3500 cm⁻¹.
-
C-O Stretching: Strong C-O stretching vibrations for the ether linkages would be observed around 1200-1250 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 229.
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the phenoxy group, cleavage of the ether linkages, and fragmentation of the aniline ring. Predicted collision cross-section values for various adducts are available.[3]
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 3-(2-Phenoxyethoxy)aniline is primarily dictated by the aniline moiety.
-
Basicity: The aniline nitrogen has a lone pair of electrons, making it weakly basic. It can be protonated by strong acids to form the corresponding anilinium salt.
-
N-Acylation and N-Alkylation: The amino group can readily react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, and with alkylating agents to form secondary or tertiary amines. This provides a straightforward handle for introducing diverse functional groups.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-director for electrophilic aromatic substitution on the aniline ring. This allows for the introduction of substituents such as halogens, nitro groups, or sulfonic acid groups at specific positions.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid. Diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups.
The structural features of 3-(2-Phenoxyethoxy)aniline make it an attractive building block in drug discovery for several reasons:
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors. The amino group can serve as a crucial hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of kinases.
-
Modulation of Physicochemical Properties: The phenoxyethoxy side chain can be modified to fine-tune the molecule's solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
-
Linker for PROTACs and Other Conjugates: The flexible ether linkage could serve as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) or for conjugating the molecule to other chemical entities, such as targeting ligands or imaging agents.
Safety and Handling
As with all aniline derivatives, 3-(2-Phenoxyethoxy)aniline should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They are also suspected of causing genetic defects and cancer.[5] In case of accidental exposure, it is crucial to seek immediate medical attention.[5] All waste containing this compound should be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
3-(2-Phenoxyethoxy)aniline is a promising chemical scaffold with significant potential in medicinal chemistry and materials science. While detailed experimental data is currently limited, its synthesis can be reliably achieved through well-established chemical transformations. Its unique combination of a reactive aniline core and a modifiable phenoxyethoxy side chain provides a versatile platform for the design and synthesis of novel molecules with tailored properties. This guide serves as a foundational resource to encourage and facilitate further exploration and application of this intriguing compound.
References
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(2-phenoxyethoxy)aniline. Retrieved from [Link]
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YouTube. (2018, August 29). Williamson Ether Synthesis. Professor Dave Explains. Retrieved from [Link]
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University of Northern Iowa. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenoxyaniline. Retrieved from [Link]
- St. Amant, A. H., Frazier, C. P., Newmeyer, B., & Read de Alaniz, J. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Organic & Biomolecular Chemistry, 14(23), 5520–5524.
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National Center for Biotechnology Information. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. In PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
- Maciag, A. E., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis.
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